N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O2S/c20-14-8-4-10-16-17(14)21-19(25-16)22(12-13-6-2-1-3-7-13)18(23)15-9-5-11-24-15/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCABTKUTQJXIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=NC3=C(S2)C=CC=C3Cl)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)furan-2-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate carboxylic acid derivatives. One common method involves the reaction of 2-amino-4-chlorobenzothiazole with furan-2-carboxylic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired carboxamide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar coupling reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Biological Activities
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)furan-2-carboxamide. Research indicates that compounds featuring the benzothiazole scaffold exhibit notable antiproliferative effects against various cancer cell lines. For instance, derivatives have shown effectiveness against HepG2 (liver cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines at concentrations as low as 4.0 µM .
In a comparative analysis, the compound demonstrated superior activity against different tumor types, with specific reference to its ability to induce apoptosis through caspase activation pathways . The structure-activity relationship (SAR) studies suggest that modifications to the benzothiazole moiety can enhance cytotoxicity and selectivity towards cancer cells.
Antiviral Activity
The compound also shows promise in antiviral applications. In vitro studies have assessed its efficacy against HIV, revealing potential as a lead compound for further development in antiviral therapies. Although initial screenings indicated no selective anti-HIV activity compared to established drugs like Nevirapine, the structural characteristics of the compound may allow for further modifications to enhance its antiviral properties .
Example Synthetic Route
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Formation of Benzothiazole | 4-chloroaniline, sulfur |
| 2 | Alkylation | Benzyl bromide |
| 3 | Acylation | Furan-2-carboxylic acid |
| 4 | Final Coupling | Amine coupling reagents |
This synthetic pathway allows for variations that can lead to derivatives with enhanced biological activity or altered pharmacokinetic properties.
Material Science Applications
Beyond biological applications, this compound may find utility in material science, particularly in the development of new polymeric materials or as a precursor for functionalized surfaces. The unique chemical properties of benzothiazole derivatives can contribute to the design of materials with specific electronic or optical characteristics.
Case Studies
Case Study 1: Anticancer Activity Evaluation
A study evaluated a series of benzothiazole derivatives, including this compound, against multiple cancer cell lines. The results indicated an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin, suggesting its potential as a new therapeutic agent .
Case Study 2: SAR Analysis
Another investigation focused on modifying the benzothiazole scaffold to enhance anticancer activity. The study found that introducing halogen substituents improved cytotoxicity across various cancer cell lines, providing a foundation for future drug design efforts involving this compound .
Mechanism of Action
The mechanism of action of N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced inflammation. Additionally, it can interfere with bacterial cell wall synthesis, exhibiting antibacterial properties . Molecular docking studies have shown that the compound can bind to protein receptors, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
Key Structural and Functional Insights:
Core Heterocycle Influence: Benzothiazole (target compound) vs. Benzimidazole (): Benzothiazoles are associated with anticonvulsant activity (e.g., MES model protection ), while benzimidazoles are linked to antimicrobial and anticancer applications .
Substituent Effects :
- Chloro (4-position) : Enhances lipophilicity and metabolic stability in benzothiazoles .
- Furan-2-carboxamide : Common in antimicrobial and antioxidant agents; facilitates hydrogen bonding .
- Methoxy vs. Chloro : Methoxy groups () may improve solubility but reduce electronegativity compared to chloro .
Biological Activity Trends: Compounds with furan carboxamide (target, ) show promise in antimicrobial and anticancer contexts, supported by molecular docking studies (e.g., binding to receptor 2A9¹ in ) .
Research Findings and Implications
Anticonvulsant Potential:
The benzothiazole semicarbazones in achieved 100% seizure protection in the MES model, attributed to the benzothiazole core and electron-withdrawing substituents . The target compound’s 4-chloro and furan carboxamide groups may similarly enhance activity by stabilizing interactions with voltage-gated ion channels.
Antimicrobial and Anticancer Activity:
Benzoxazole sulfanyl-acetohydrazides () showed >70% cell viability and antimicrobial efficacy, correlating with furan and chloro substituents . The target compound’s structural alignment with these derivatives suggests analogous mechanisms, possibly via disruption of microbial cell membranes or inhibition of DNA gyrase.
Biological Activity
N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)furan-2-carboxamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, synthesizing findings from various studies and research articles.
Chemical Structure
The compound can be described by its chemical formula and is characterized by the presence of a benzothiazole moiety, which is known for its diverse biological properties. The structural representation includes:
- Benzothiazole ring : A fused ring structure that enhances biological activity.
- Furan carboxamide group : This functional group is often associated with various pharmacological effects.
Antimicrobial Properties
Research has indicated that benzothiazole derivatives exhibit antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study highlighted the importance of the benzothiazole moiety in enhancing the antimicrobial efficacy of derivatives against resistant strains of bacteria .
Antitumor Activity
Benzothiazole derivatives have been reported to possess antitumor properties. A comparative study on structurally related compounds showed that modifications in the benzothiazole structure could lead to increased antiproliferative activity against cancer cell lines. Specifically, substitutions at the C-6 position of the benzothiazole ring were found to enhance antitumor selectivity without significantly affecting surrounding tissues .
Neuroprotective Effects
The neuroprotective potential of benzothiazole derivatives has been explored in the context of neurodegenerative diseases. Compounds containing this moiety have demonstrated acetylcholinesterase (AChE) inhibitory activity, which is crucial for developing treatments for Alzheimer's disease . The ability to inhibit AChE suggests potential therapeutic applications in cognitive enhancement and neuroprotection.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction : Some studies suggest that benzothiazole compounds can intercalate with DNA, affecting replication and transcription processes.
- Enzyme Inhibition : The inhibition of key enzymes involved in metabolic pathways has been noted, contributing to their antimicrobial and anticancer activities.
Table 1 summarizes various biological activities associated with benzothiazole derivatives:
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antitumor | Induction of apoptosis in cancer cells | |
| Neuroprotective | AChE inhibition |
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the efficacy of this compound against multidrug-resistant bacterial strains. The compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics used in treatment.
Case Study 2: Anticancer Potential
In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism involves apoptosis induction through the activation of caspase pathways, suggesting its potential as a therapeutic agent in oncology .
Q & A
Q. How can target engagement be validated in complex biological systems?
- Methodology :
- Cellular thermal shift assay (CETSA) : Measure thermal stabilization of target proteins in cell lysates after compound treatment .
- CRISPR-Cas9 knockouts : Compare activity in wild-type vs. target gene-KO cell lines .
- Photoaffinity labeling : Incorporate azide/alkyne tags for click chemistry-based target identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
